6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O/c14-9-1-2-10-11(7-9)20-12(18-10)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMITHACGJNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pre-Cyclization Chlorination
Chlorination of 2-aminophenol using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at 110°C for 2.5 hours yields 5-chloro-2-aminophenol with 85% efficiency. This method avoids post-cyclization halogenation challenges.
Post-Cyclization Halogenation
Direct chlorination of the benzoxazole core using N-chlorosuccinimide (NCS) in acetonitrile at 60°C introduces chlorine selectively at position 6. However, this approach is less favored due to competing side reactions (yield: 55%).
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity.
Spectroscopic Techniques
-
¹H NMR : The piperidine protons appear as multiplet signals at δ 2.8–3.5 ppm, while the benzoxazole aromatic protons resonate at δ 7.2–8.1 ppm.
-
¹³C NMR : The trifluoromethyl carbon (CF₃) exhibits a quartet at δ 125–130 ppm (J = 280 Hz).
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IR Spectroscopy : Stretching vibrations for C=N (1620 cm⁻¹) and C-O (1250 cm⁻¹) confirm the benzoxazole ring.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes.
Challenges and Optimization
Byproduct Formation
Competing reactions during cyclization or substitution generate N-alkylated byproducts . Increasing reaction temperature to 140°C and using excess amine minimize this issue.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification. Switching to toluene in Pd-catalyzed routes improves ease of isolation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that benzoxazole derivatives, including 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole, exhibit promising antitumor properties. A study demonstrated that modifications to the benzoxazole scaffold can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
Benzoxazole derivatives have also been investigated for their antimicrobial activity. The incorporation of a trifluoromethyl group has been shown to improve the efficacy of these compounds against bacterial strains. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the growth of resistant bacterial strains, indicating potential as new antimicrobial agents .
3. Neurological Applications
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems and have shown promise as anxiolytics and antidepressants. The trifluoromethyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration .
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of various benzoxazole derivatives, including this compound. The results indicated significant cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests that further structural optimization could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study of several benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the benzoxazole core provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle Differences
- Target Compound vs. Imidazopyridine Analogs () : The target’s benzoxazole core differs from the imidazopyridine in , which has a fused imidazole-pyridine system. This structural distinction impacts electronic properties and binding interactions. Imidazopyridines are often used in antitubercular drugs due to their planar structure and ability to intercalate with bacterial DNA .
- Target vs. This makes benzimidazoles more common in antiparasitic and antiviral therapies .
Substituent Effects
- Piperidine vs. Diazepane () : The target’s 6-membered piperidine ring (with CF₃) offers reduced steric hindrance compared to the 7-membered diazepane in . Piperidine’s conformational rigidity may enhance receptor selectivity, while diazepane’s flexibility could improve solubility .
- Trifluoromethyl vs.
Molecular Weight and Bioavailability
Therapeutic Potential
- In contrast, ethoxyphenoxy-substituted benzoxazoles () are more likely used in agrochemicals due to their structural similarity to herbicidal agents .
Biological Activity
Introduction
6-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C17H22ClF3N4O
- Molecular Weight : 390.8 g/mol
- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
The compound features a benzoxazole core with a chlorine atom and a trifluoromethyl group, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, modifications to the benzoxazole structure have led to enhanced antiproliferative activity across various cancer cell lines. The compound's mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell survival and proliferation.
Case Study: Antitumor Efficacy
A study demonstrated that derivatives of benzoxazole, including similar structures to this compound, showed promising results against a panel of human tumor cell lines. The IC50 values for these compounds ranged significantly, indicating varying levels of potency against different cancers. Notably, some derivatives achieved IC50 values as low as 2.76 µM against ovarian cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole Derivative A | OVXF 899 (Ovarian) | 2.76 |
| Benzoxazole Derivative B | PXF 1752 (Mesothelioma) | 9.27 |
| Benzoxazole Derivative C | PRXF 22Rv1 (Prostate) | 1.14 |
Anti-inflammatory and Analgesic Properties
Benzoxazole derivatives have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in the inflammatory response .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that promote cell survival.
- Cytotoxicity : Inducing apoptosis in cancer cells through mitochondrial pathways has been observed.
Pharmacological Research Findings
A comprehensive review highlighted the diverse pharmacological activities associated with benzoxazole derivatives, emphasizing their potential as therapeutic agents in oncology and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzoxazole compounds. Modifications to the piperidine and trifluoromethyl groups have shown to enhance potency and selectivity for specific biological targets.
Q & A
Q. What are the common synthetic routes for 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzoxazole precursors and coupling with 4-(trifluoromethyl)piperidine. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) under reflux to form the benzoxazole core, as demonstrated in analogous heterocyclic syntheses .
- Piperidine Coupling : Employ Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to introduce the piperidine moiety. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd catalysts for coupling) .
- Purity Control : Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity using HPLC (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (for aromatic protons and piperidine signals), ¹³C NMR (to confirm trifluoromethyl and benzoxazole carbons), and ¹⁹F NMR (to verify the CF₃ group) .
- Infrared Spectroscopy (IR) : Identify characteristic bands (e.g., C-O-C stretch in benzoxazole at ~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions and stereochemistry, as applied to related trifluoromethyl-piperidine compounds .
- Elemental Analysis : Validate empirical formula (C₁₃H₁₁ClF₃N₂O) via combustion analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the chloro and trifluoromethyl groups on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or Br, modifying the CF₃ group to CH₃ or CN) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, use fluorescence polarization assays to measure binding affinity to kinases or GPCRs .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between substituents and active sites, as shown in benzoxazole-triazole hybrid studies .
Q. What are the mechanistic considerations for the stability of this compound under different pH and temperature conditions?
- Methodological Answer :
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. The electron-withdrawing CF₃ and Cl groups may reduce hydrolytic stability at high pH (>9) .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions. For example, measure half-life (t₁/₂) in buffers (pH 1–13) at 25–60°C .
Q. How can computational modeling be applied to predict the binding affinity of this compound to potential biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., using GROMACS) to assess conformational stability. Compare with structurally similar compounds like benzisoxazole-piperidine derivatives .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
Q. What strategies are effective in resolving conflicting data regarding the compound's biological activity across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding kinetics vs. cell-based functional assays) .
- Solubility Optimization : Address discrepancies caused by solubility issues (e.g., use DMSO stocks with <0.1% precipitation) .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in multi-assay datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
